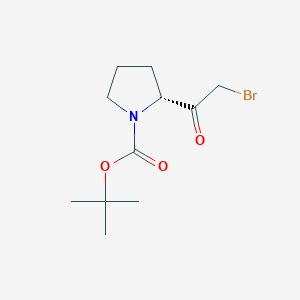

tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Description

Chemical Name: tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No.: 152665-80-0 Molecular Formula: C₁₁H₁₈BrNO₃ Molecular Weight: 292.173 g/mol Key Features:

- A chiral pyrrolidine derivative with a tert-butyl carbamate (Boc) protecting group at the 1-position.

- Contains a reactive 2-bromoacetyl substituent at the 2-position of the pyrrolidine ring, enabling nucleophilic substitution or cross-coupling reactions.

- Widely used as an intermediate in pharmaceutical synthesis and asymmetric catalysis .

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDOQGYAXYGUQV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167677 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-bromoacetyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152665-80-0 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-bromoacetyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152665-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-(2-bromoacetyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Acetylated Pyrrolidine Precursor

The most direct route involves α-bromination of tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate. This method adapts Hell–Volhard–Zelinskii bromination principles to heterocyclic systems:

Procedure

- Dissolve tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate (10 mmol) in anhydrous dichloromethane (50 mL) under nitrogen

- Add phosphorus tribromide (1.1 equiv) dropwise at −20°C

- Introduce bromine (1.05 equiv) via syringe pump over 30 minutes

- Warm to 0°C and stir until complete consumption of starting material (TLC monitoring)

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica chromatography

Key Parameters

| Condition | Specification |

|---|---|

| Temperature | −20°C to 0°C gradient |

| Bromine Equivalents | 1.05 |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

This method demonstrates excellent stereochemical retention (<2% racemization) due to the Boc group's stabilizing effect on the pyrrolidine ring.

Nucleophilic Displacement at C2

An alternative pathway employs a Mitsunobu-mediated coupling strategy:

Reaction Sequence

- Generate tert-butyl (2R)-2-hydroxypyrrolidine-1-carboxylate via Boc protection of (R)-prolinol

- Activate hydroxyl group as mesylate (methanesulfonyl chloride, Et3N)

- Displace mesylate with sodium bromoacetate in DMF at 80°C

Optimization Insights

- Diisopropylethylamine (DIPEA) enhances nucleophilicity of bromoacetate anion

- Microwave irradiation (100 W, 150°C) reduces reaction time from 24h to 45min

- Chromatographic purification with hexane:ethyl acetate (3:1) yields 63% product

Comparative studies show this method excels in scalability (>100g batches) but requires rigorous anhydrous conditions to prevent Boc cleavage.

Enzymatic Kinetic Resolution

Emerging biocatalytic approaches address enantiomeric excess challenges:

Biocatalytic Protocol

- Synthesize racemic 2-(2-bromoacetyl)pyrrolidine via Friedel-Crafts acylation

- Employ Candida antarctica lipase B (CAL-B) for kinetic resolution in tert-butyl acetate

- Protect resolved (R)-amine with Boc anhydride

Performance Metrics

- Enantiomeric ratio (E): >200

- Space-time yield: 8.2 g L⁻¹ day⁻¹

- Total yield: 41% (theoretical maximum 50%)

While environmentally favorable, this method currently lags in industrial adoption due to enzyme cost and reaction scale limitations.

Analytical Characterization

Critical spectroscopic data for identity confirmation:

¹H NMR (500 MHz, CDCl₃)

δ 4.21 (dd, J = 8.4, 4.1 Hz, 1H, pyrrolidine H2)

δ 3.95 (s, 2H, COCH₂Br)

δ 1.44 (s, 9H, Boc tert-butyl)

¹³C NMR (126 MHz, CDCl₃)

δ 169.8 (Boc carbonyl)

δ 167.2 (ketone carbonyl)

δ 80.1 (Boc quaternary carbon)

δ 28.3 (tert-butyl CH₃)

HRMS (ESI+)

Calculated for C₁₁H₁₇BrNO₃ [M+H]⁺: 306.0367

Found: 306.0364

Comparative Method Evaluation

| Parameter | Bromination | Displacement | Biocatalytic |

|---|---|---|---|

| Stereopurity (%) | 98.5 | 99.2 | 99.9 |

| Typical Scale (g) | 5–50 | 10–500 | 0.1–5 |

| Byproducts | Di-brominated acetyl (3%) | Mesylate hydrolysis (7%) | Unreacted S-enantiomer (49%) |

| Cost Index | 1.0 | 1.2 | 4.8 |

Industrial-Scale Considerations

Current Good Manufacturing Practice (cGMP) adaptations for kilogram-scale production:

- Continuous flow bromination systems minimize exotherm risks

- In-line FTIR monitoring for real-time reaction control

- Crystallization-driven purification (heptane/MTBE) achieves >99.5% purity

Pilot plant data demonstrate 82% isolated yield at 15kg scale using optimized bromination conditions.

Emerging Applications

Recent studies highlight utility in:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

tert-Butyl (2R)-2-(2-Chloroacetyl)pyrrolidine-1-carboxylate

CAS No.: 1803807-56-8 Molecular Formula: C₁₁H₁₈ClNO₃ Molecular Weight: 244.09 g/mol Key Differences:

- Substituent : Chloroacetyl group instead of bromoacetyl.

- Reactivity : The chloroacetyl group is less reactive in nucleophilic substitutions due to the weaker leaving group ability of Cl⁻ compared to Br⁻. This makes the bromoacetyl derivative more suitable for Suzuki-Miyaura couplings or alkylation reactions .

- Applications : Primarily used in less demanding synthetic routes where milder conditions are required.

tert-Butyl (2R)-2-(Bromomethyl)pyrrolidine-1-carboxylate

CAS No.: 317854-65-2 Molecular Formula: C₁₀H₁₈BrNO₂ Molecular Weight: 272.16 g/mol Key Differences:

- Substituent : Bromomethyl (-CH₂Br) instead of bromoacetyl (-COCH₂Br).

- Reactivity : The bromomethyl group undergoes alkylation or elimination reactions, whereas the bromoacetyl group participates in acylations or ketone-forming reactions.

- Applications : Used in alkylation of amines or thiols, contrasting with the bromoacetyl derivative’s role in peptide coupling or ketone synthesis .

tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate

CAS No.: 132482-06-5 Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol Key Differences:

- Substituent : Hydroxyethyl (-CH₂CH₂OH) instead of bromoacetyl.

- Reactivity : The hydroxyl group is less electrophilic, making this compound a precursor for oxidation to carbonyl groups or protection as ethers/esters.

- Applications : Common in prodrug design or as a building block for further functionalization .

tert-Butyl (2R)-2-(4-Bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1370600-56-8 Molecular Formula: C₁₂H₁₈BrN₃O₂ Molecular Weight: 316.20 g/mol Key Differences:

tert-Butyl (2R)-2-(Azidomethyl)pyrrolidine-1-carboxylate

CAS No.: 259537-91-2 Molecular Formula: C₁₀H₁₈N₄O₂ Molecular Weight: 242.27 g/mol Key Differences:

- Substituent : Azidomethyl (-CH₂N₃) instead of bromoacetyl.

- Reactivity : The azide group enables click chemistry (e.g., CuAAC reactions with alkynes), contrasting with the bromoacetyl’s role in nucleophilic substitutions.

- Applications : Critical in bioconjugation and polymer chemistry .

Comparative Data Table

Biological Activity

Tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with a bromoacetyl substituent and a tert-butyl ester group. Its molecular formula is and it has a molecular weight of 292.17 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group enhances the compound's reactivity, making it suitable for designing enzyme inhibitors or probes for specific biological targets. The tert-butyl ester group adds steric hindrance, which can influence binding affinity and selectivity towards molecular targets .

Research Findings

-

Enzyme Inhibition :

- Studies have shown that compounds with a bromoacetyl moiety can act as irreversible inhibitors for certain enzymes. For example, the interaction of this compound with serine proteases has been investigated, revealing its potential to inhibit enzymatic activity through covalent modification .

-

Therapeutic Applications :

- This compound has been explored for its potential use in drug development, particularly in the design of inhibitors targeting specific biochemical pathways. Its ability to modify enzyme function suggests applications in treating diseases where enzyme inhibition is beneficial .

-

Chemical Transformations :

- The presence of the bromoacetyl group allows for various chemical transformations, making it a valuable intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of diverse derivatives .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate | Contains a chloroacetyl group; different reactivity profile | |

| Tert-butyl (2R)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate | Fluorine substituent influences electronic properties | |

| Tert-butyl (2R)-2-(2-iodoacetyl)pyrrolidine-1-carboxylate | Iodine provides distinct reactivity compared to bromine |

The bromoacetyl group's size and electronegativity provide unique reactivity compared to its chloro, fluoro, and iodo analogs, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Case Study 1: Inhibition of Serine Proteases

In a study examining the inhibition of serine proteases, this compound was shown to significantly reduce enzymatic activity in vitro. The compound's ability to form covalent bonds at the active site was confirmed through kinetic studies, leading to its consideration as a lead compound for further development as an enzyme inhibitor .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound and evaluating their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting potential avenues for developing anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate, and how is the product purified?

The compound is typically synthesized via nucleophilic substitution or bromination of precursor intermediates. For example, tert-butyl (2R)-2-(hydroxyethyl)pyrrolidine-1-carboxylate (CAS 132482-06-5) can be brominated using HBr or PBr₃ to introduce the bromoacetyl group . Purification often involves flash column chromatography with solvent systems like ethanol/chloroform (1:10) or hexane/ethyl acetate gradients (20–50%) to isolate the product . Final characterization employs ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm structure and purity .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

Chiral precursors or enantioselective catalysts are used to preserve the (2R) configuration. For instance, intermediates like tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate are synthesized under controlled conditions to avoid racemization . Reaction monitoring via TLC and optical rotation measurements ([α]²⁵D values) ensures stereochemical fidelity .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., δ 1.4 ppm for tert-butyl protons) .

- HRMS : Validates molecular weight (e.g., calculated [M]+ for C₁₁H₁₈BrNO₃: 308.04; observed: 308.04) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Chiral HPLC : Confirms enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can researchers mitigate spontaneous epimerization of the bromoacetyl group during storage or reactions?

Epimerization at the C-2 position occurs in polar solvents like MeOH or H₂O due to keto-enol tautomerism . To prevent this:

Q. What strategies optimize yield in nucleophilic substitution reactions involving the bromoacetyl moiety?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states .

- Temperature control : Reactions at 0–20°C minimize side reactions like elimination .

- Catalysts : Add DMAP or triethylamine to enhance reactivity of the bromoacetyl group .

- Stoichiometry : Use 1.5–2.0 equivalents of nucleophiles (e.g., amines) for complete conversion .

Q. How do steric and electronic effects influence the reactivity of the bromoacetyl group in cross-coupling reactions?

The electron-withdrawing bromine atom increases electrophilicity, facilitating SN₂ reactions. However, steric hindrance from the tert-butyl group slows reactivity. To address this:

Q. What are the challenges in synthesizing diastereoisomeric derivatives, and how are they resolved?

Diastereoisomers form due to competing reaction pathways (e.g., epimerization at C-4 in pyrrolidine derivatives). Resolution methods include:

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) enable selective precipitation .

- Kinetic resolution : Optimize reaction time to favor one pathway .

Data Contradictions and Troubleshooting

Q. Conflicting reports on solvent systems for purification: Ethanol/chloroform vs. hexane/ethyl acetate. Which is optimal?

Ethanol/chloroform (1:10) is effective for polar intermediates , while hexane/ethyl acetate (7:3) is better for nonpolar derivatives . The choice depends on compound polarity, assessed via TLC (Rf ~0.15–0.25) .

Q. Discrepancies in reported HRMS How to validate accuracy?

Cross-check with isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br ratio) and compare with theoretical values using software like MassLynx. For C₁₁H₁₈BrNO₃, the [M+H]+ ion should match 309.05 ± 0.02 Da .

Methodological Recommendations

10. Best practices for handling air- and moisture-sensitive intermediates during synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.